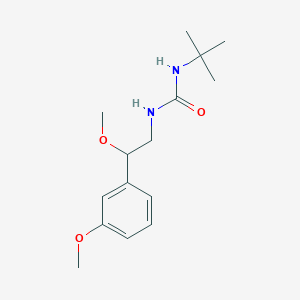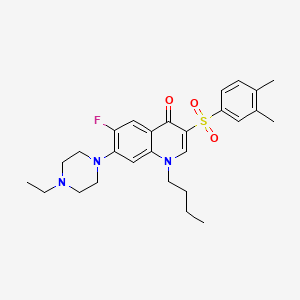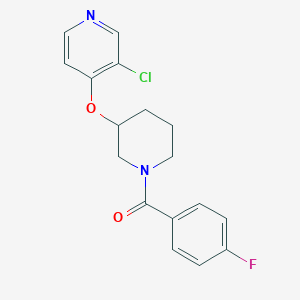
1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2172249-61-3. It has a molecular weight of 235.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO3.ClH/c1-11-6-4-10(14,5-7-11)9(2-3-9)8(12)13;/h14H,2-7H2,1H3,(H,12,13);1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen
Ethylene Precursor in Higher Plants
1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is closely related to cyclopropane carboxylic acids, which play significant roles in various biochemical processes. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor, when administered to light-grown wheat leaves, is converted into a nonvolatile metabolite, 1-(malonylamino)cyclopropane-1-carboxylic acid, indicating its role in plant ethylene biosynthesis processes (Hoffman, Yang, & McKeon, 1982).
Catalytic Reactions and Chemical Synthesis
Cyclopropane carboxylic acids are utilized in various catalytic reactions and chemical synthesis pathways. For example, the reaction of 1,1-cyclopropane dicarboxylic acid esters with indoles under hyperbaric conditions, catalyzed by ytterbium triflate, results in smooth ring opening, forming 4-indolyl dicarboxylic acid esters. This demonstrates the chemical versatility of cyclopropane carboxylic acid derivatives in creating complex organic molecules (Harrington & Kerr, 1997).
Biological Activities and Drug Synthesis
Derivatives of cyclopropane carboxylic acid, like bromophenol derivatives with a cyclopropyl moiety, show significant biological activities. These derivatives are effective inhibitors of enzymes such as cytosolic carbonic anhydrase I and II, and acetylcholinesterase, which are important targets in treating conditions like Alzheimer's disease and Parkinson's disease. This underlines the potential of cyclopropane carboxylic acid derivatives in drug development and therapeutic applications (Boztaş et al., 2019).
Inhibitors of Mycolic Acid Biosynthesis
Cyclopropane carboxylic acid derivatives have also been synthesized as potential inhibitors of mycolic acid biosynthesis, a crucial pathway in the survival of mycobacteria, including Mycobacterium tuberculosis. The synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, for example, aimed at inhibiting mycolic acid biosynthesis, highlights the role of cyclopropane derivatives in combating tuberculosis (Hartmann et al., 1994).
Synthesis of Amino Acids and Peptides
Cyclopropane amino acids, synthesized from α-Chlorocyclopropylidenacetates, represent a significant area of research due to their potential as enzyme inhibitors and their role in receptor and metabolism studies. These compounds, including natural precursors like 1-aminocyclopropane carboxylic acid (ACC), demonstrate the importance of cyclopropane carboxylic acid derivatives in synthesizing biologically active molecules (Krass et al., 1989).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-11-6-2-8(3-7-11)10(4-5-10)9(12)13;/h8H,2-7H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVQXAVQOSYMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2(CC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(diethylsulfamoyl)-N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2766747.png)


![3-(3,5-difluorobenzyl)-6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2766750.png)
![3-[(4-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B2766751.png)
![N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2766752.png)
![N-[2-(Furan-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2766753.png)

![(2E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2766758.png)
![N-(2-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2766759.png)


![6-{[4-(2-ethoxyphenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2766766.png)

